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Introduction

Furosemide, a potent loop diuretic, is known to induce ototoxicity, particularly at high doses or
when co-administered with other ototoxic agents. Its primary mechanism of action in the inner
ear involves the inhibition of the Na-K-2Cl cotransporter (NKCC1) in the stria vascularis,
leading to a reduction of the endocochlear potential (EP), which is crucial for normal hearing
function.[1][2] This can result in temporary or permanent hearing loss. Animal models are
indispensable for studying the mechanisms of furosemide ototoxicity and for screening
potential otoprotective compounds. This document provides a detailed protocol for assessing
furosemide-induced ototoxicity in various animal models, focusing on functional and
histological endpoints.

Data Presentation: Quantitative Effects of
Furosemide

The following tables summarize quantitative data from studies on furosemide-induced
ototoxicity in different animal models.

Table 1: Effects of Furosemide on Auditory Brainstem Response (ABR)
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. . Route of ABR Time
Animal Furosemide o Reference(s
Administrat Threshold Course of
Model Dose . .
ion Shift (dB) Effect
Peak at 10-
) N 30-50 dB 20 min,
Gerbil 50-75 mg/kg Not Specified [3]
increase recovery by
60-90 min
Disappearanc
53.3 +/- 8.2 Intravenous »
Rat (F344) e of ABR Not Specified
mg/kg (Iv)
peaks
Disappearanc
) 70.0 +/- 8.9 Intravenous »
Rat (Wistar) e of ABR Not Specified
mg/kg (Iv)
peaks
Significant
Rat (Normal Intravenous Dose-
) >40 mg/kg threshold [4]
Albumin) (V) ] dependent
elevation
o Higher
) Significant o
Rat (Albumin- Intravenous sensitivity
o ~20 mg/kg threshold [4]
Deficient) (V) ] than normal
elevation
rats
Mouse (with N N 40-50 dB Not
] ] Not Specified  Not Specified ] [3]
Cisplatin) (permanent) Applicable

Table 2: Effects of Furosemide on Distortion Product Otoacoustic Emissions (DPOAES)
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DPOAE .
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Table 3: Histopathological Findings in Furosemide-Induced Ototoxicity
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Experimental Protocols
Animal Model and Furosemide Administration

1.1. Animal Models: Commonly used animal models include mice (C57BL/6), rats (Sprague-

Dawley, Wistar), gerbils, and guinea pigs. The choice of animal will depend on the specific

research question.

1.2. Furosemide Preparation and Administration:
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» Furosemide solution is typically prepared in a vehicle such as saline.

o Administration can be via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC)
injection. IV administration generally produces a more rapid and potent effect.

o Dosages vary widely depending on the animal species and the desired severity of ototoxicity.
For standalone furosemide-induced ototoxicity, higher doses are often required. When used
in combination with aminoglycosides (e.g., kanamycin), a lower dose of furosemide is
sufficient to potentiate the ototoxic effects.[7]

Auditory Function Assessment

2.1. Auditory Brainstem Response (ABR)

ABR is an electrophysiological measure of the auditory pathway's response to sound, providing
an objective assessment of hearing thresholds.

o Anesthesia: Anesthetize the animal with a suitable agent (e.g., ketamine/xylazine cocktail).

o Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the
test ear on the mastoid (reference), and on the back or contralateral mastoid (ground).

e Acoustic Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16,
32 kHz) through a calibrated sound delivery system.

» Recording: Record the evoked potentials. The ABR waveform consists of a series of peaks
(I-V) representing synchronous neural activity at different points along the auditory pathway.

e Threshold Determination: Determine the hearing threshold for each stimulus, defined as the
lowest intensity at which a discernible ABR waveform is present.

e Procedure: Measure ABR thresholds at baseline (before furosemide administration) and at
various time points after administration (e.g., 15 min, 30 min, 1 hr, 24 hrs, and weekly for
chronic studies) to assess the onset, severity, and recovery of hearing loss.

2.2. Distortion Product Otoacoustic Emissions (DPOAES)
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DPOAEs are sounds generated by the outer hair cells (OHCs) of the cochlea in response to
two simultaneous pure tones, providing a non-invasive assessment of OHC function.

Anesthesia: Anesthetize the animal as for ABR.

» Probe Placement: Place a probe containing a microphone and two speakers into the external
ear canal.

o Stimuli: Present two primary tones (f1 and 2, with f2/f1 ratio typically ~1.22) at specific
intensity levels (e.g., L1 =65 dB SPL, L2 =55 dB SPL).

e Recording: The microphone records the DPOAE, which occurs at the 2f1-f2 frequency.
o DP-gram: Measure DPOAE amplitudes across a range of f2 frequencies (e.qg., 4-32 kHz).

o Procedure: Record DPOAESs at baseline and at multiple time points post-furosemide
administration to evaluate OHC function. A significant reduction in DPOAE amplitude
indicates OHC damage or dysfunction.

Histological Assessment of the Cochlea

Histological analysis is performed at the end of the study to correlate functional deficits with
structural damage in the cochlea.

Tissue Collection: At the designated endpoint, euthanize the animal and perfuse
transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

e Cochlear Dissection: Dissect the temporal bones and post-fix the cochleae.
» Decalcification: Decalcify the cochleae using a solution like EDTA.

e Processing and Sectioning: Dehydrate the tissue, embed in paraffin or resin, and section the
cochleae.

 Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize the general
morphology of the organ of Corti, stria vascularis, and spiral ganglion neurons.
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e Immunohistochemistry: Use specific antibodies to label hair cells (e.g., Myosin Vlla), spiral
ganglion neurons (e.g., Tujl), and to investigate markers of apoptosis (e.g., cleaved

caspase-3) or other cellular processes.

e Quantification: Count the number of surviving inner and outer hair cells at different locations
along the cochlear spiral to create a cochleogram. Assess the morphology of the stria

vascularis for signs of edema or atrophy.
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Caption: Experimental workflow for assessing furosemide-induced ototoxicity.
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Caption: Signaling pathway of furosemide-induced ototoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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